molecular formula C12H18ClNO B1521475 2,2,7-Trimethyl-chroman-4-ylamine hydrochloride CAS No. 1185300-28-0

2,2,7-Trimethyl-chroman-4-ylamine hydrochloride

Cat. No.: B1521475
CAS No.: 1185300-28-0
M. Wt: 227.73 g/mol
InChI Key: LKWTZLIPPKWQEF-UHFFFAOYSA-N
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Description

2,2,7-Trimethyl-chroman-4-ylamine hydrochloride is a chemical compound with the molecular formula C({12})H({18})ClNO. It is a derivative of chroman, a bicyclic organic compound, and is characterized by the presence of three methyl groups and an amine group. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,7-Trimethyl-chroman-4-ylamine hydrochloride typically involves the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving phenol and an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Methyl Groups: Methyl groups are introduced via alkylation reactions using methyl iodide or similar reagents.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. This involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Steps: Including crystallization, filtration, and drying to obtain the pure hydrochloride salt.

    Quality Control: Rigorous testing to ensure the compound meets the required specifications for research use.

Chemical Reactions Analysis

Types of Reactions

2,2,7-Trimethyl-chroman-4-ylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Produces chroman-4-one derivatives.

    Reduction: Yields various amine derivatives.

    Substitution: Results in substituted chroman derivatives with different functional groups.

Scientific Research Applications

2,2,7-Trimethyl-chroman-4-ylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,7-Trimethyl-chroman-4-ylamine hydrochloride depends on its specific application:

    Enzyme Inhibition: It may act by binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Binding: It can interact with specific receptors on cell surfaces, modulating cellular responses.

    Pathways Involved: The compound may influence various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,2,7-Trimethyl-chroman-4-ol: Lacks the amine group but shares the chroman structure.

    2,2,7-Trimethyl-chroman-4-one: Contains a ketone group instead of an amine.

    2,2,7-Trimethyl-chroman-4-carboxylic acid: Features a carboxylic acid group.

Uniqueness

2,2,7-Trimethyl-chroman-4-ylamine hydrochloride is unique due to the presence of both the amine group and the hydrochloride salt, which can influence its solubility, reactivity, and biological activity. This combination makes it particularly valuable for specific research applications where these properties are desired.

Properties

IUPAC Name

2,2,7-trimethyl-3,4-dihydrochromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-8-4-5-9-10(13)7-12(2,3)14-11(9)6-8;/h4-6,10H,7,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWTZLIPPKWQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CC(O2)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,7-Trimethyl-chroman-4-ylamine hydrochloride
Reactant of Route 2
2,2,7-Trimethyl-chroman-4-ylamine hydrochloride
Reactant of Route 3
2,2,7-Trimethyl-chroman-4-ylamine hydrochloride
Reactant of Route 4
2,2,7-Trimethyl-chroman-4-ylamine hydrochloride
Reactant of Route 5
2,2,7-Trimethyl-chroman-4-ylamine hydrochloride
Reactant of Route 6
2,2,7-Trimethyl-chroman-4-ylamine hydrochloride

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